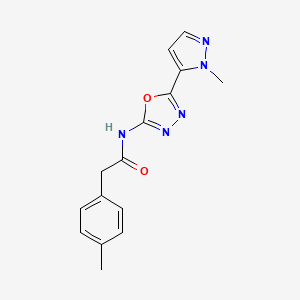

N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide

Description

Properties

IUPAC Name |

2-(4-methylphenyl)-N-[5-(2-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O2/c1-10-3-5-11(6-4-10)9-13(21)17-15-19-18-14(22-15)12-7-8-16-20(12)2/h3-8H,9H2,1-2H3,(H,17,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATNAZBXZLMRCPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=NN3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide typically involves the following steps:

Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

Introduction of the pyrazole moiety: The pyrazole ring can be synthesized via the reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives.

Coupling of the oxadiazole and pyrazole rings: This step involves the formation of a bond between the oxadiazole and pyrazole rings, which can be achieved through various coupling reactions such as amide bond formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity

Research indicates that compounds containing pyrazole and oxadiazole structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazoles have shown effectiveness against various bacterial strains and fungi, making them candidates for developing new antimicrobial agents .

2. Anticancer Properties

Several studies have demonstrated the anticancer potential of pyrazole derivatives. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanisms often involve the modulation of signaling pathways associated with cell growth and survival .

3. Anti-inflammatory Effects

The anti-inflammatory properties of N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide have been documented in various studies, highlighting its potential use in treating inflammatory diseases. Its action may involve the inhibition of pro-inflammatory cytokines and enzymes responsible for inflammation .

4. Antioxidant Activity

The compound has also been noted for its antioxidant capabilities, which can protect cells from oxidative stress. This property is particularly valuable in the context of diseases linked to oxidative damage, such as neurodegenerative disorders .

Case Study 1: Anticancer Activity Assessment

A study conducted by Jitender Dev et al. (2017) assessed the anticancer activity of various pyrazole derivatives, including this compound. The results indicated that the compound significantly inhibited the growth of breast cancer cell lines through apoptosis induction and cell cycle arrest.

Case Study 2: Anti-inflammatory Mechanism Exploration

In a study focusing on anti-inflammatory mechanisms, researchers explored how the compound modulates inflammatory pathways in mouse models of arthritis. The findings suggested that treatment with the compound led to reduced levels of inflammatory markers and improved joint function .

Research Findings

Recent investigations into the compound's biological activities have revealed:

Mechanism of Action

The mechanism of action of N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 1,3,4-Oxadiazole and Acetamide Moieties

Compound 8t (N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl} acetamide)

- Key Features : Chlorophenyl and indolylmethyl substituents.

- Molecular Weight : 428.5 g/mol.

- Bioactivity : Exhibited moderate α-glucosidase inhibition (IC₅₀ = 34.2 µM) and weak LOX inhibition (IC₅₀ = 42.7 µM) .

- In contrast, the target compound’s 1-methylpyrazole may offer better solubility due to reduced steric hindrance.

Compound 8w (N-(4-Methyl-2-Pyridinyl)-2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]sulfanyl} Acetamide)

- Key Features : Pyridinyl and indolylmethyl groups.

- Molecular Weight : 379 g/mol.

- Bioactivity : Demonstrated strong BChE inhibition (IC₅₀ = 12.8 µM) .

- Comparison : The pyridinyl group in 8w could facilitate π-π stacking interactions, whereas the target compound’s p-tolyl group may prioritize hydrophobic interactions.

CPA (2-((5-((2-Chlorophenyl)(6,7-Dihydrothieno[3,2-c]Pyridin-5(4H)-yl)Methyl)-1,3,4-Oxadiazol-2-yl)Thio)-N-(p-Tolyl) Acetamide)

Compounds with Pyrazole Derivatives

Compound 41 (N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)Amino)Thiazol-4-yl)Phenyl)Acetamide)

- Key Features : Thiazole-linked pyrazole and acetamide groups.

- Characterization : IR and NMR data confirm hydrogen bonding via NH and C=O groups, similar to the target compound’s acetamide moiety .

- Comparison : The thiazole ring in 41 may enhance metabolic stability, whereas the oxadiazole in the target compound could improve electrophilic reactivity.

Ethyl 2-{[(1-Methyl-1H-Pyrazol-5-yl)Carbonyl]Amino}-5-Phenyl-3-Thiophenecarboxylate

- Key Features : Ethyl ester and thiophene-carboxylate groups.

- Structural Role: The ester group increases polarity, contrasting with the target compound’s nonpolar p-tolyl substituent .

Physicochemical and Pharmacological Trends

- Solubility : Bulky groups (e.g., diphenylmethyl in compound 4) reduce aqueous solubility compared to the target compound’s compact pyrazole .

- Electronic Effects : Electron-withdrawing groups (e.g., nitro in 8v) may lower HOMO energy, altering reactivity compared to the target’s electron-neutral p-tolyl .

Biological Activity

N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature and research findings on its biological activity, focusing on its synthesis, pharmacological properties, and mechanisms of action.

Chemical Structure and Properties

The compound has the following molecular formula: C13H14N4O2. Its structure features a pyrazole ring linked to an oxadiazole moiety and an acetamide group. The presence of these functional groups suggests potential interactions with biological targets.

1. Antimicrobial Activity

Research indicates that compounds containing pyrazole and oxadiazole moieties often exhibit antimicrobial properties. For instance, similar derivatives have shown significant antibacterial activity against various strains of bacteria. A study found that pyrazole derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, with some exhibiting minimum inhibitory concentrations (MICs) in the low micromolar range .

2. Anti-inflammatory Properties

Compounds with similar structures have been evaluated for their anti-inflammatory effects. For example, derivatives of pyrazole have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. In vitro studies suggest that such compounds can reduce the production of pro-inflammatory cytokines .

3. Anticancer Activity

The anticancer potential of pyrazole derivatives is well-documented. For instance, certain analogs have been reported to inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values comparable to established chemotherapeutics . The mechanism often involves the induction of apoptosis and cell cycle arrest.

The biological activity of this compound may involve:

- Enzyme Inhibition : Interaction with specific enzymes such as COX or various kinases involved in cancer signaling pathways.

- Receptor Modulation : Binding to receptors that mediate inflammatory responses or cellular proliferation.

Case Studies

Several studies have investigated the biological activity of similar compounds:

Q & A

Q. Key Variables Table

| Precursor | Reagent/Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| 5-Phenyl-1,3,4-oxadiazol-2-amine | Chloroacetyl chloride, Et₃N | 4 h (reflux) | ~75% | |

| Pyrazole-carbonyl hydrazide | POCl₃, 120°C | 6–8 h | 60–70% |

Which analytical techniques are recommended for confirming the molecular structure?

Basic Research Focus

Structural confirmation requires a combination of spectral and crystallographic methods:

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., methyl groups in pyrazole or p-tolyl moieties) .

- IR Spectroscopy : Confirms functional groups (e.g., C=O at ~1650–1700 cm⁻¹ for acetamide) .

- X-ray Crystallography : Resolves stereochemistry and bond lengths, as demonstrated for analogous oxadiazole-pyrazole hybrids (R-factor: 0.039) .

- Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks) .

How can researchers investigate structure-activity relationships (SAR) for biological activity?

Advanced Research Focus

To explore SAR:

Derivatization : Modify substituents on the pyrazole (e.g., methyl group) or p-tolyl ring (e.g., halogenation) to assess impact on bioactivity. highlights pyrazole-thiadiazole hybrids with enhanced enzyme inhibition .

Bioassays : Test derivatives for target-specific activities (e.g., kinase inhibition, antimicrobial assays).

Computational Modeling : Use docking studies to predict binding interactions with biological targets (e.g., ATP-binding pockets) .

Q. Example SAR Modification

| Modification Site | Biological Impact | Reference |

|---|---|---|

| Pyrazole C-5 methyl group | Increased lipophilicity | |

| p-Tolyl ring substitution | Altered receptor affinity |

What strategies resolve contradictions in spectral data or unexpected reaction outcomes?

Advanced Research Focus

Contradictions may arise from impurities or isomer formation. Mitigation strategies include:

- Repetition Under Controlled Conditions : Ensure consistent reagent purity (e.g., anhydrous solvents).

- Alternative Characterization : Use 2D NMR (e.g., HSQC, HMBC) to distinguish regioisomers .

- Computational Validation : Compare experimental IR/NMR data with DFT-calculated spectra .

Case Study : In , cyclization with POCl₃ yielded oxadiazole derivatives, but side products were resolved via column chromatography and recrystallization .

What computational methods predict physicochemical properties or binding affinity?

Q. Advanced Research Focus

- QSAR Modeling : Correlate substituent electronic parameters (e.g., Hammett constants) with solubility or logP .

- Molecular Dynamics (MD) : Simulate compound stability in biological matrices (e.g., plasma proteins) .

- Docking Tools (AutoDock, Glide) : Predict binding modes with targets like kinases or GPCRs using PubChem-derived 3D structures .

Q. Example Calculation

| Property | Tool/Software | Reference |

|---|---|---|

| logP (Partition coefficient) | ChemAxon Suite | |

| Polar Surface Area (PSA) | Schrödinger Maestro |

How can stability studies be designed for this compound under varying conditions?

Q. Advanced Research Focus

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways .

- HPLC-MS Monitoring : Track decomposition products (e.g., hydrolysis of the oxadiazole ring) .

- Storage Recommendations : Store at 2–8°C in amber vials to prevent photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.